7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Description
The compound 7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine features a pyrazolo[1,5-a]pyrimidine core substituted at three positions:
- Position 3: A 4-fluorophenyl group, enhancing lipophilicity and metabolic stability .
- Position 5: A methyl group, optimizing steric interactions in binding pockets .
- Position 7: A 4-(2-chlorobenzyl)piperazinyl moiety, which modulates solubility and target affinity .
This scaffold is notable for its structural similarity to purine analogs, enabling interference with biochemical pathways such as kinase signaling .
Properties
IUPAC Name |
7-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5/c1-17-14-23(30-12-10-29(11-13-30)16-19-4-2-3-5-22(19)25)31-24(28-17)21(15-27-31)18-6-8-20(26)9-7-18/h2-9,14-15H,10-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQDQYJIGOJBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves multiple steps. The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like chloroform . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the positions adjacent to the nitrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth.
Neurological Disorders
The piperazine moiety present in this compound suggests potential applications in treating neurological disorders. Piperazine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. This compound may offer benefits in conditions such as anxiety, depression, and schizophrenia by interacting with serotonin and dopamine receptors.
Antimicrobial Properties
Preliminary studies have suggested that this compound could possess antimicrobial activity against certain bacterial strains. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against pathogens.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| 1 | Evaluate anticancer effects | Demonstrated significant reduction in tumor growth in xenograft models using similar pyrazolo[1,5-a]pyrimidine derivatives. |
| 2 | Assess neuroprotective properties | Showed improvement in cognitive function in animal models of depression when administered with this class of compounds. |
| 3 | Test antimicrobial efficacy | In vitro tests indicated activity against Staphylococcus aureus, suggesting potential for development as an antibiotic agent. |
Mechanism of Action
The mechanism of action of 7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 7
- Piperazinyl vs. Piperidinyl: 3-(4-Chlorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine () replaces the piperazinyl group with a piperidinyl ring.
Sulfur-Containing Substituents :
Substituent Variations at Position 3
- Fluorophenyl vs. Dichlorophenyl: 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () uses a 2,4-dichlorophenyl group at position 3. Chlorine atoms enhance electron-withdrawing effects but increase molecular weight (MW = 441.2) compared to the fluorophenyl analog (MW ~420). Activity: Dichlorophenyl derivatives are reported as antimetabolites with antitrypanosomal activity , while fluorophenyl groups improve selectivity in kinase inhibitors .
Substituent Variations at Position 5
- Methyl vs. Ethyl/Trifluoromethyl :
Key Findings :
Biological Activity
The compound 7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.89 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine backbone with a chlorobenzyl piperazine moiety and a fluorophenyl substituent, which are critical for its biological activity.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit various biological activities through several mechanisms:
- Protein Kinase Inhibition : The compound may inhibit specific protein kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular responses that are beneficial in treating diseases such as cancer and neurological disorders.
- Receptor Modulation : Interaction with neurotransmitter receptors suggests potential psychopharmacological applications.
- Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for tumor growth and proliferation.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:
- In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, in studies involving HeLa cells, compounds similar to 7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine showed a reduction in cell viability by over 70% at certain concentrations .
| Compound | Cell Line | Concentration (μg/mL) | Viability Reduction (%) |
|---|---|---|---|
| Compound A | HeLa | 20 | 75.91 |
| Compound B | MCF-7 | 10 | 68.45 |
- In Vivo Studies : Animal models have been employed to assess the efficacy of these compounds in tumor inhibition. For instance, encapsulated forms of related pyrimidines demonstrated tumor inhibition rates significantly higher than standard chemotherapeutics like 5-fluorouracil .
Psychopharmacological Effects
The presence of the piperazine moiety suggests potential applications in treating psychiatric disorders. Studies have indicated that similar compounds may exhibit anxiolytic and antidepressant effects through modulation of serotonin and dopamine receptors .
Case Studies
- Case Study on Antitumor Activity : A study involving a series of pyrazolo[1,5-a]pyrimidines noted that one derivative significantly inhibited tumor growth in mouse models, achieving up to 66% tumor reduction compared to control groups .
- Psychopharmacological Evaluation : Another investigation assessed the behavioral effects of related compounds in rodent models, revealing anxiolytic properties at specific dosages without significant side effects .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | DMF | 100 | 24 | 62 | [3] |
| Piperazinyl substitution | THF | 80 | 12 | 70 | [6] |
| Microwave optimization | Ethanol | 120 (MW) | 0.5 | 68 | [2] |
Basic: Which analytical techniques confirm structural integrity?
Answer:
- X-ray crystallography: Provides absolute configuration (e.g., monoclinic system, space group P21/c, a = 4.98 Å, β = 95.92°) .
- NMR spectroscopy: ¹H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm for fluorophenyl; δ 3.6–4.2 ppm for piperazinyl CH2) .
- Mass spectrometry: ESI-MS confirms molecular weight (e.g., m/z 463.1 [M+H]⁺) .
Advanced: How can computational methods optimize synthesis?
Answer:
Quantum mechanical calculations (e.g., DFT) predict regioselectivity in cyclization steps, while molecular docking identifies substituent effects on target binding.
- Reaction path search: ICReDD’s workflow combines quantum chemistry (e.g., Gibbs free energy barriers) and machine learning to screen optimal solvents (e.g., THF vs. DMF) .
- Case study: Substituent placement at the 7-position (piperazinyl vs. sulfanyl) alters HOMO-LUMO gaps by 0.5 eV, affecting reactivity .
Advanced: How to resolve contradictions in biological activity data?
Answer:
Discrepancies in kinase inhibition (e.g., CDK2 IC50 ranging from 12 nM to 1.2 µM) arise from:
- Assay variability: ATP concentrations (1–10 mM), enzyme isoforms (CDK2 vs. CDK2/cyclin E) .
- Compound purity: HPLC-UV (>95% purity required; impurities >5% reduce activity by 30–50%) .
- Mitigation: Standardize protocols (e.g., uniform ATP at Km), use ITC for binding affinity validation .
Advanced: How do substituents influence CDK2 binding?
Answer:
- 2-Chlorobenzyl group: Enhances hydrophobic interactions with CDK2’s allosteric pocket (ΔG = −9.2 kcal/mol vs. −6.5 kcal/mol for methyl) .
- 4-Fluorophenyl moiety: Stabilizes π-π stacking with Phe80 (binding energy −7.8 kcal/mol) .
- Piperazinyl linker: Increases solubility but reduces membrane permeability (logP = 2.8 vs. 3.5 for methyl derivatives) .
Basic: What in vitro models assess anticancer potential?
Answer:
- Cell lines: MCF-7 (breast), HepG2 (liver), and A549 (lung) with IC50 determination via MTT assays .
- Dosage: 0.1–100 µM, 72-hour exposure, with staurosporine as a positive control (IC50 = 10 nM) .
- Validation: Apoptosis markers (caspase-3 activation) and cell cycle arrest (flow cytometry for G1 phase) .
Advanced: Challenges in crystallization for XRD studies?
Answer:
- Solvent selection: Polar solvents (e.g., DMSO) disrupt π-π stacking; use ethyl acetate/hexane (1:3) for slow evaporation .
- Crystal defects: Impurities >2% cause twinning; recrystallize from ethanol (yield: 60–65%) .
- Data collection: Monochromatic X-rays (λ = 0.71073 Å) and multi-scan absorption correction reduce R factor to <0.06 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
